1-Naphthol-4-sulfonic acid chemical properties and structure
1-Naphthol-4-sulfonic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental methodologies associated with 1-Naphthol-4-sulfonic acid. Also known as Nevile-Winther acid, this compound is a significant intermediate in the synthesis of azo dyes and finds utility as an analytical reagent.
Chemical Properties and Structure
1-Naphthol-4-sulfonic acid (CAS No: 84-87-7) is an aromatic sulfonic acid characterized by a naphthalene (B1677914) ring substituted with a hydroxyl group at the 1-position and a sulfonic acid group at the 4-position. This substitution pattern imparts specific chemical properties, including water solubility and reactivity in coupling reactions.[1]
Physicochemical Data
A summary of the key quantitative data for 1-Naphthol-4-sulfonic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 4-hydroxynaphthalene-1-sulfonic acid | [2][3] |
| Synonyms | Nevile and Winther's acid, NW acid, 1,4-Oxy Acid | [4][5] |
| CAS Number | 84-87-7 | [2][4][6] |
| Molecular Formula | C₁₀H₈O₄S | [2][6] |
| Molecular Weight | 224.23 g/mol | [2][4][6] |
| Melting Point | 170 °C (decomposes) | [4][6] |
| Boiling Point | Not available | |
| Solubility | Very soluble in water.[4] The sodium salt can be precipitated from solution by salting out.[7] | [4][7] |
| pKa | ≈ 0.73 (predicted) | [1] |
| Appearance | Transparent flake crystal | [7] |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O | [6] |
| InChI Key | HGWQOFDAUWCQDA-UHFFFAOYSA-N |
Molecular Structure
The structure of 1-Naphthol-4-sulfonic acid, featuring a naphthalene core with hydroxyl and sulfonic acid functional groups, is a key determinant of its chemical reactivity.
Caption: Chemical structure of 1-Naphthol-4-sulfonic acid.
Experimental Protocols
Synthesis of 1-Naphthol-4-sulfonic Acid via Sulfonation of 1-Naphthol (B170400)
A common method for the synthesis of 1-Naphthol-4-sulfonic acid is the direct sulfonation of 1-naphthol. The following protocol is a generalized procedure based on methodologies described in the literature.
Materials:
-
1-Naphthol
-
Chlorosulfonic acid (or concentrated sulfuric acid/oleum)
-
Inert solvent (e.g., chlorobenzene, 1,1,2,2-tetrachloroethane)
-
Hot water
-
Brine solution (saturated NaCl)
Procedure:
-
In a suitable reaction vessel, dissolve 1-naphthol in an inert solvent such as chlorobenzene.
-
With stirring, slowly add chlorosulfonic acid dropwise to the solution. The reaction temperature should be carefully controlled, typically starting at a lower temperature (e.g., 30°C) and then raised (e.g., to 80°C) to drive the reaction to completion.
-
The reaction mixture is typically stirred for several hours at the elevated temperature.
-
Upon completion of the reaction, the precipitated 1-Naphthol-4-sulfonic acid is collected by filtration.
-
The filter cake is washed with the hot inert solvent to remove unreacted starting materials and soluble isomers.
-
The crude product can be further purified by dissolving it in hot water and then precipitating the sodium salt by the addition of a brine solution.
-
The purified sodium salt is collected by filtration and washed with brine.
-
To obtain the free acid, the sodium salt can be dissolved in water and acidified.
Note: The choice of solvent and sulfonating agent, as well as the reaction temperature and time, can significantly influence the yield and the isomeric purity of the final product.
Caption: Workflow for the synthesis of 1-Naphthol-4-sulfonic acid.
Analytical Application: Spectrophotometric Determination of Nitrite (B80452)
1-Naphthol-4-sulfonic acid can be utilized as a reagent for the determination of nitrite in aqueous samples. The underlying principle involves a diazotization and coupling reaction to form a colored azo dye, the absorbance of which is proportional to the nitrite concentration.
Materials:
-
1-Naphthol-4-sulfonic acid solution
-
Acidic medium (e.g., hydrochloric acid)
-
Nitrite standard solutions
-
Spectrophotometer
Procedure:
-
Prepare a series of standard nitrite solutions of known concentrations.
-
To a fixed volume of each standard and the unknown sample, add the 1-Naphthol-4-sulfonic acid reagent solution in an acidic medium.
-
Allow the color to develop for a specified period.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the resulting azo dye using a spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of nitrite in the unknown sample by interpolating its absorbance on the calibration curve.
Biological Signaling Pathways and Drug Development
Extensive literature searches did not reveal any established role of 1-Naphthol-4-sulfonic acid in biological signaling pathways relevant to drug development. Its primary applications are in the chemical industry, particularly as a precursor for dyes and as an analytical reagent. While some related compounds, such as 1-amino-2-naphthol-4-sulfonic acid, have been mentioned as intermediates in the synthesis of pharmaceuticals, there is no direct evidence to suggest that 1-Naphthol-4-sulfonic acid itself is involved in biological signaling. Researchers in drug development should be aware that its biological activity is not a well-documented area of study.
Reactivity and Further Transformations
The chemical reactivity of 1-Naphthol-4-sulfonic acid is primarily dictated by the hydroxyl and sulfonic acid groups, as well as the activated naphthalene ring.
-
Azo Coupling: The electron-donating hydroxyl group activates the naphthalene ring, making it susceptible to electrophilic attack. Azo coupling with diazonium salts typically occurs at the 2-position, which is the basis for its use in synthesizing a wide variety of azo dyes.[1]
-
Nitration: The compound can undergo nitration to yield 2,4-dinitro-1-naphthol.[7]
-
Nitrosation: Reaction with nitrous acid leads to the formation of 2-nitroso-1-hydroxynaphthalene-4-sulfonic acid.[7]
-
Further Sulfonation: Under more vigorous conditions, it can be further sulfonated to give 1-hydroxynaphthalene-2,4-disulfonic and 2,4,7-trisulfonic acids.[7]
Caption: Key chemical transformations of 1-Naphthol-4-sulfonic acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1044808C - Technology for industrialized production of 1-naphthol-4-sulfonic-acid and sodium salt thereof - Google Patents [patents.google.com]
- 3. 1-Naphthol-4-sulfonic acid | C10H8O4S | CID 6791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4540525A - Method for producing 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. GB2137621A - Preparation of 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
